4-[(3-HYDROXYPROPYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE
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Overview
Description
4-[(3-HYDROXYPROPYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE is a complex organic compound with a pyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-HYDROXYPROPYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines, which undergo various functional group transformations. Common synthetic routes may involve:
Nucleophilic Substitution: Introduction of the hydroxypropyl group through nucleophilic substitution reactions.
Thioether Formation: Incorporation of the methylthio group via thioetherification.
Amination: Introduction of the amino group through amination reactions.
Cyanation: Formation of the carbonitrile group through cyanation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(3-HYDROXYPROPYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitro groups (NO₂) under acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
4-[(3-HYDROXYPROPYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 4-[(3-HYDROXYPROPYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The molecular pathways involved would depend on the nature of the target and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile
- 4-[(3-Hydroxypropyl)amino]-2-(methylthio)-6-methylpyrimidine-5-carbonitrile
Uniqueness
4-[(3-HYDROXYPROPYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE is unique due to the presence of the hydroxypropyl group, which can impart specific chemical and biological properties. This distinguishes it from other similar compounds that may lack this functional group or have different substituents.
Properties
Molecular Formula |
C15H16N4OS |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
4-(3-hydroxypropylamino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C15H16N4OS/c1-21-15-18-13(11-6-3-2-4-7-11)12(10-16)14(19-15)17-8-5-9-20/h2-4,6-7,20H,5,8-9H2,1H3,(H,17,18,19) |
InChI Key |
KVVPHEBAGBEHTI-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=C(C(=N1)NCCCO)C#N)C2=CC=CC=C2 |
Canonical SMILES |
CSC1=NC(=C(C(=N1)NCCCO)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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